molecular formula C8H14O3 B046445 Butyric anhydride CAS No. 106-31-0

Butyric anhydride

Cat. No.: B046445
CAS No.: 106-31-0
M. Wt: 158.19 g/mol
InChI Key: YHASWHZGWUONAO-UHFFFAOYSA-N
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Description

Butyric anhydride is a water-white liquid with an odor of rancid butter. Corrosive to metals and tissue. Low toxicity.

Scientific Research Applications

  • Therapeutic Uses :

    • Butyric acid has been shown to improve insulin sensitivity and increase energy expenditure in mice, suggesting potential applications in treating diet-induced insulin resistance (Gao et al., 2009).
    • It also shows promise in treating colorectal cancer and hemoglobinopathies (Pouillart, 1998).
    • Butyric acid is a potent inducer of erythroid differentiation in cultured erythroleukemic cells (Leder & Leder, 1975).
    • It may benefit those with irritable bowel syndrome by regulating colonocyte proliferation, apoptosis, gastrointestinal tract motility, and bacterial microflora composition (Załęski et al., 2013).
  • Chemical Processes and Material Applications :

    • Butyric anhydride improves the electrochemical performance of high-voltage LiNi0.5Mn1.5O4 cathodes in carbonate-based electrolytes, enhancing capacity retention and rate performance (Tan et al., 2020).
    • It is used in the production of butyric monosaccharide ester, which shows potential for therapeutic applications due to its delayed degradation and improved anti-tumor protection (Pouillart et al., 1991).
    • The method for analyzing anhydride formed in poly(butylene terephthalate) during thermal and photo-degradation processes allows for the evaluation of thermo-oxidation and photo-oxidation of PBT (Manabe & Yokota, 2000).
    • Butyric acid is being explored for microbial production from renewable feedstocks, potentially useful in foods, pharmaceuticals, animal feed supplements, and cosmetics (Jiang et al., 2018).
    • The gas-phase oxidehydration of bio-1-butanol is a promising alternative for maleic anhydride synthesis (Pavarelli et al., 2015).
  • Other Applications :

    • Anhydride additives in carbonate-based electrolytes can significantly enhance the performance of high-voltage lithium-ion batteries (Tan et al., 2021).
    • Butyric acid production from Jerusalem artichoke using immobilized Clostridium tyrobutyricum in a fibrous-bed bioreactor is efficient and commercially viable (Huang et al., 2011).
    • Advances in process and strain engineering have improved butyric acid production by microbial fermentation (Luo et al., 2018).

Mechanism of Action

Target of Action

Butyric anhydride, also known as butanoic anhydride, is a chemical compound that plays a significant role in various industrial and chemical processes . It primarily targets organic compounds, particularly alcohols and amines, to form esters and amides .

Mode of Action

The molecule can be described as a condensation of two molecules of butyric acid with the elimination of one water molecule . It reacts exothermically with water, and the reaction is usually slow but might become violent if local heating accelerates their rate . Acid anhydrides, including this compound, react with alcohols to produce esters .

Biochemical Pathways

The production of this compound primarily involves the dehydration of butyric acid . From butyryl-CoA, butyric acid is produced either through the phosphotransbutyrylase (PTB)-butyrate kinase (BUK) pathway or by the CoA-transferase (CTF) pathway .

Pharmacokinetics

It is known that this compound is a combustible, corrosive liquid and is considered water-sensitive . It has a boiling point of approximately 218°C (424°F) and a molecular weight of 158.17 g/mol .

Result of Action

The primary result of this compound’s action is the formation of esters and amides when it reacts with alcohols and amines . These products have a wide range of applications in industries such as pharmaceuticals, food flavoring, and chemical synthesis .

Action Environment

This compound is a colorless liquid at room temperature, notable for its strong, unpleasant smell . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, presence of water, and the presence of other reactive substances .

Safety and Hazards

Butyric anhydride is a combustible, corrosive liquid . It is considered water sensitive . It can cause burns of eyes, skin, and mucous membranes . It reacts violently with water and is combustible . Containers may explode when heated .

Future Directions

Butyric anhydride is an important intermediate product, which is mainly used in the production of cellulose acetate butyrate, butyl butyryl lactate, and spices . With the expanding food and beverage as well as personal care sectors, the this compound market is expected to witness substantial growth in the foreseeable future .

Properties

IUPAC Name

butanoyl butanoate
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InChI

InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3
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InChI Key

YHASWHZGWUONAO-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC(=O)CCC
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Molecular Formula

C8H14O3
Record name BUTYRIC ANHYDRIDE
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DSSTOX Substance ID

DTXSID8026729
Record name Butanoic anhydride
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Molecular Weight

158.19 g/mol
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Physical Description

Butyric anhydride is a water-white liquid with an odor of rancid butter. Corrosive to metals and tissue. Low toxicity., Liquid, Water-white liquid; [Hawley] Colorless liquid with a pungent odor; [HSDB] Decomposes in water forming butyric acid; [CHEMINFO]
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Record name Butanoic acid, 1,1'-anhydride
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Boiling Point

200 °C
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Flash Point

180 °F (NFPA, 2010), 180 °F (54 °C) (closed cup)
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Solubility

Soluble in water and alcohol with decomposition; soluble in ether
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Density

0.9668 at 20 °C/4 °C
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Vapor Density

5.4 (Air = 1)
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Vapor Pressure

0.28 [mmHg], 0.3 mm Hg at 25 °C
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Color/Form

Water-white liquid

CAS No.

106-31-0
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Melting Point

-75 °C
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Synthesis routes and methods I

Procedure details

By following in principle the appropriate procedures of Example 4, Parts A and B or Example 5, but substituting other acyl anhydrides for acetic anhydride and caproic anhydride, such as propionic anhydride, butyric anhydride or valeric anhydride, the following compounds are obtained:
[Compound]
Name
acyl anhydrides
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Synthesis routes and methods II

Procedure details

Molar quantities of butyric acid and butyryl chloride are heated together on a water-bath for 1 hour and then boiled for 7 hours in an oil-bath. Butyric anhydride, b.p. 198°-199° C./765 mm, is obtained on distillation of the resulting mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of butyric anhydride?

A1: this compound has a molecular formula of C8H14O3 and a molecular weight of 158.196 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound can be identified by the presence of an ester carbonyl group absorption band at 1728 cm-1 in its Fourier transform infrared (FTIR) spectrum. [] This band is characteristic of the ester bond formed during the butyrylation reaction.

Q3: How does this compound modify wood and what are the implications for wood stability?

A3: this compound reacts with the hydroxyl groups of wood components, such as lignin and holocellulose, through an esterification reaction. [, ] This modification improves the dimensional stability of the wood, making it less susceptible to swelling and shrinking with changes in moisture content. []

Q4: How does the presence of iodine affect the reaction of wood with this compound?

A4: Iodine acts as a catalyst in the esterification reaction between wood and this compound. [] Small amounts of iodine can significantly increase the rate of modification, leading to a higher degree of substitution of hydroxyl groups in a shorter reaction time.

Q5: How can this compound be used in the production of biolubricant base stocks?

A5: this compound is utilized in the acylation of hydroxylated esters derived from plant oils, such as Trachyspermum copticum seed oil. [] These acylated esters exhibit desirable lubricant properties, including suitable viscosity, flash point, and copper corrosion resistance, making them potential candidates for industrial lubricant base stocks.

Q6: Can you explain the use of this compound in the synthesis of cellulose acetate butyrate and its advantages?

A6: this compound is a key reagent in the synthesis of cellulose acetate butyrate (CAB), a mixed ester of cellulose. [, ] The reaction involves the esterification of cellulose with both acetic anhydride and this compound. CAB with high butyryl content (48-53%) and low acetyl content (≤ 4%) can be obtained, resulting in desirable properties. [] This modification enhances the solubility of cellulose in common organic solvents, facilitating its processing and applications in various fields.

Q7: How does the structure of this compound contribute to its reactivity in the acylation of cellulose?

A7: this compound, like other carboxylic acid anhydrides, possesses a reactive anhydride group (–C(O)–O–C(O)–). This group is susceptible to nucleophilic attack by the hydroxyl groups present in cellulose. The reaction leads to the opening of the anhydride ring and the formation of an ester bond between the butyryl group (CH3CH2CH2CO–) and the cellulose molecule.

Q8: What is the role of this compound in the production of resistant starch from arenga starch?

A8: this compound is employed to modify arenga starch via esterification, resulting in butyrylated arenga starch (BAS). [, ] This modification leads to an increase in resistant starch (RS) content. [] RS is a type of starch that resists digestion in the small intestine and has potential health benefits, such as promoting gut health and improving blood sugar control.

Q9: How does the degree of substitution (DS) of butyryl groups in butyrylated arenga starch affect its properties?

A9: Increasing the DS of butyryl groups in BAS leads to several changes in its functional properties: [, ]

  • Decreased crystallinity: Higher DS disrupts the crystalline structure of the starch, as evidenced by X-ray diffraction analysis. []

Q10: Can this compound be used to synthesize other valuable compounds?

A10: Yes, this compound is a versatile reagent in organic synthesis. For example, it can react with diazo-n-alkanes to produce 1-diazo-1-n-alkyl pentanones, a class of α-diazoketones. []

Q11: What is the role of this compound in modifying chitosan for biocomposite applications?

A11: this compound is used to modify chitosan via esterification to produce butyrate modified chitosan. [] This modification improves the compatibility between chitosan and poly(lactic acid) (PLA) matrices in biocomposites. [] The enhanced compatibility leads to improved mechanical and thermal properties of the biocomposite material.

Q12: How does butyrylated chitosan contribute to the antifungal properties of PLA/sisal biocomposites?

A12: Butyrylated chitosan acts as an antifungal agent in PLA/sisal biocomposites. [] It inhibits the growth of fungi, such as Aspergillus niger, improving the material's resistance to fungal degradation.

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